5-(Dimethylamino)pyridin-3-OL

Description

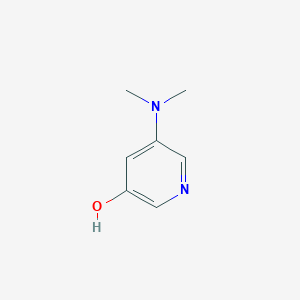

5-(Dimethylamino)pyridin-3-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at position 3 and a dimethylamino group (-N(CH₃)₂) at position 5 on the pyridine ring. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. The dimethylamino group imparts electron-donating properties, enhancing the compound’s solubility in polar solvents and influencing its reactivity in organic syntheses.

Properties

CAS No. |

906745-08-2 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-(dimethylamino)pyridin-3-ol |

InChI |

InChI=1S/C7H10N2O/c1-9(2)6-3-7(10)5-8-4-6/h3-5,10H,1-2H3 |

InChI Key |

RIHNDIHPXALAPL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CN=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridin-3-OL Derivatives

The following table and analysis compare 5-(Dimethylamino)pyridin-3-OL with analogous pyridin-3-ol derivatives from the Catalog of Pyridine Compounds (2017). Key differences in substituents, electronic effects, and inferred physicochemical properties are highlighted.

Structural and Electronic Analysis:

- Substituent Effects: The dimethylamino group in the target compound donates electrons via resonance, increasing ring electron density and basicity compared to halogenated analogs like 5-Iodopyridin-3-OL or 2,5-Diiodopyridin-3-OL, where iodine withdraws electrons inductively . Methoxy groups (e.g., in 2,6-Diiodo-5-methoxypyridin-3-OL) enhance solubility in polar solvents but lack the strong electron-donating capability of dimethylamino . Methyl groups (e.g., 2-Methoxy-5-methylpyridin-3-OL) provide steric stabilization but minimal electronic effects .

- Reactivity and Applications: Halogenated derivatives (e.g., iodine-substituted compounds) are prone to electrophilic substitution or cross-coupling reactions, making them intermediates in organometallic syntheses .

Solubility and Stability:

- Polar substituents (-OH, -N(CH₃)₂, -OCH₃) improve aqueous solubility compared to halogenated analogs. For instance, 5-Iodopyridin-3-OL’s iodine reduces polarity, limiting solubility in water .

- Steric bulk in 2,6-Diiodo-5-methoxypyridin-3-OL may reduce reaction rates at the pyridine ring due to hindered access .

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic substitution on halogenated pyridines offers a pathway to introduce dimethylamino groups. For example, 3-hydroxy-5-bromopyridine can undergo substitution with dimethylamine under high-temperature conditions (80–120°C) in a polar aprotic solvent like dimethylformamide (DMF). Catalytic copper(I) iodide or palladium complexes may enhance reaction efficiency.

Reaction Conditions :

-

Substrate : 3-Hydroxy-5-bromopyridine

-

Reagent : Excess dimethylamine (2–3 eq.)

-

Catalyst : CuI (10 mol%)

-

Solvent : DMF, 100°C, 12–24 h

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, traditionally used to prepare 1,4-dihydropyridines, can be adapted to access 5-(Dimethylamino)pyridin-3-OL by incorporating appropriate substituents during cyclization. A diketone (e.g., acetylacetone), an aldehyde (e.g., dimethylaminoacetaldehyde), and ammonium acetate undergo condensation in ethanol or acetic acid to form a dihydropyridine intermediate. Oxidation with manganese dioxide or potassium permanganate yields the aromatic pyridine derivative.

Mechanistic Considerations :

-

The hydroxyl group at the 3-position may require protective-group strategies (e.g., silylation or acetylation) to prevent side reactions during cyclization.

-

Post-oxidation deprotection steps must be optimized to avoid decomposition.

Kröhnke Pyridine Synthesis

The Kröhnke method employs α,β-unsaturated ketones and enamines to construct pyridine rings. For this compound, a tailored enamine derived from dimethylamine and a β-ketoaldehyde could react with an α,β-unsaturated ketone bearing a hydroxyl group. Cyclization under acidic conditions (e.g., acetic acid/H₂SO₄) forms the pyridine core with the desired substituents.

Example Protocol :

-

Enamine Formation : Dimethylamine reacts with β-ketoaldehyde (R = OH) in refluxing toluene.

-

Cyclization : Combine enamine with α,β-unsaturated ketone in acetic acid/H₂SO₄ at 80°C for 6 h.

-

Isolation : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Alternative Synthetic Strategies

Reductive Amination of Pyridine Ketones

5-Acetylpyridin-3-ol can undergo reductive amination with dimethylamine using sodium cyanoborohydride or hydrogenation over Raney nickel. This method benefits from commercial availability of starting materials but requires careful control of reducing conditions to preserve the hydroxyl group.

Optimization Parameters :

-

pH : Maintain acidic conditions (pH 4–6) to protonate the amine and facilitate imine formation.

-

Temperature : 25–50°C to balance reaction rate and selectivity.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) enable direct introduction of the dimethylamino group. For instance, 3-hydroxypyridine-5-boronic acid can couple with dimethylamine using Pd(OAc)₂/XantPhos as the catalyst system.

Catalytic System :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XantPhos (10 mol%)

-

Base : Cs₂CO₃

-

Solvent : Toluene, 110°C, 24 h

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Hydroxy-5-bromopyridine | 40–60 | Straightforward; minimal steps | Low regioselectivity; halogenated precursor required |

| Hantzsch Synthesis | Diketone, aldehyde, NH₄OAc | 30–50 | Modular; scalable | Multiple steps; protective groups needed |

| Reductive Amination | 5-Acetylpyridin-3-ol | 50–70 | High functional group tolerance | Requires specialized reducing agents |

| Buchwald-Hartwig Coupling | 3-Hydroxypyridine-5-boronic acid | 60–75 | High selectivity; mild conditions | Costly catalysts; sensitivity to oxygen |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.